Liriopeside B
Description
Properties
IUPAC Name |
[2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Solvent Extraction
The most common initial step involves solvent extraction to isolate crude saponins from plant material. Key protocols include:
- Ethanol-Water Extraction : Dried L. spicata roots are powdered and refluxed with aqueous ethanol (70–80% v/v) at 60–80°C for 2–3 hours. This method achieves a crude saponin yield of 8–12% (w/w).
- Pressurized Liquid Extraction (PLE) : Optimized conditions for PLE use ethanol (90%) at 100°C under 1,500 psi pressure, achieving higher efficiency (15–20% yield) compared to traditional methods.
Sequential Fractionation
Post-extraction, liquid-liquid partitioning with ethyl acetate or n-butanol is employed to concentrate saponins. Ethyl acetate demonstrates superior selectivity for Liriopeside B, reducing polar contaminants.
Purification Techniques
Silica Gel Chromatography
Crude extracts are subjected to silica gel column chromatography using gradient elution (petroleum ether:ethyl acetate:methanol = 10:5:1 to 5:5:2). This step removes non-saponin compounds, yielding a semi-pure fraction enriched in this compound (purity: 40–60%).
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC with a two-phase solvent system (n-hexane:ethyl acetate:methanol:water = 3:9:4:11) resolves this compound from structurally similar saponins. Operating at 800–1,000 rpm with a flow rate of 2–3 mL/min, this method achieves >90% purity in a single run.
Preparative HPLC
Final purification uses reversed-phase C18 columns (250 × 20 mm, 5 µm) with isocratic elution (acetonitrile:water = 65:35). Detection at 203 nm ensures high-resolution separation, yielding pharmaceutical-grade this compound (purity: 98.5%).
Analytical Validation
HPLC-DAD-ELSD
Quantitative analysis employs HPLC coupled with diode-array (DAD) and evaporative light-scattering detectors (ELSD). Key parameters:
| Parameter | Details |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:water (65:35, isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (203 nm), ELSD (drift tube: 40°C, gas pressure: 3.5 bar) |
| Linearity Range | 24.2–182.0 µg/mL (R² > 0.993) |
| LOD/LOQ | 26.0/52.0 µg/mL (ELSD), 0.08/0.24 µg/mL (DAD) |
This method validates purity and quantifies this compound in complex matrices.
Structural Elucidation
- NMR Spectroscopy : ¹H and ¹³C NMR (600 MHz, CD3OD) confirm the aglycone structure (ruscogenin) and glycosylation pattern (glucose:xylose = 2:1).
- HR-ESI-MS : A molecular ion peak at m/z 855.028 [M+H]⁺ corroborates the molecular formula C44H70O16.
Comparative Analysis of Preparation Methods
Table 1 summarizes key studies on this compound isolation:
Challenges and Optimization Strategies
- Low Natural Abundance : this compound constitutes <0.2% of dry plant weight, necessitating large-scale processing.
- Co-Elution in Chromatography : Structural analogs (e.g., ophiopogonin D) require fine-tuned solvent systems for resolution.
- Solvent Recycling : HSCCC and prep-HPLC solvents (e.g., ethyl acetate, acetonitrile) are reclaimed via distillation, reducing costs by 30–40%.
Chemical Reactions Analysis
Mechanisms of Action in Cancer Cells
Liriopesides B demonstrates dose-dependent effects on cellular processes, including apoptosis induction, cell cycle arrest, and modulation of metastasis-related pathways.
Apoptosis Induction
-
Dose-dependent apoptosis : In A2780 ovarian cancer cells, Hoechst 33258 staining revealed chromatin condensation and nuclear fragmentation at concentrations of 1×IC<sub>50</sub> (18.6 µM) and 5×IC<sub>50</sub> (93 µM) after 48 hours .
-
Flow cytometry : Late apoptosis increased from 3.2% (control) to 15.4% (10×IC<sub>50</sub>) in A2780 cells .
-
Protein regulation : Downregulation of anti-apoptotic BCL-2 and upregulation of pro-apoptotic BAX and caspases (-3, -8) in non-small cell lung cancer (NSCLC) cells .
Cell Cycle Arrest
-
G1 phase arrest : Treatment of A2780 cells with liriopesides B (10×IC<sub>50</sub>) increased G1-phase cells from 54.3% (control) to 72.1% at 72 hours .
-
Regulation of cyclin-dependent kinases (CDKs) : Upregulation of p21 and p27 mRNA and protein levels, which inhibit CDK2/4 activity .
Anti-Metastatic Activity
Liriopesides B inhibits invasion and chemotaxis in ovarian cancer cells:
| Parameter | Control | 1×IC<sub>50</sub> | 5×IC<sub>50</sub> | 10×IC<sub>50</sub> |
|---|---|---|---|---|
| Invasion (A2780 cells) | 100% | 68% | 45% | 22% |
| Chemotaxis (A2780 cells) | 100% | 75% | 52% | 29% |
Source: Transwell chamber assays
Gene and Protein Expression Modulation
Liriopesides B alters key biomarkers associated with tumor progression:
mRNA and Protein Levels
| Biomarker | Change | Cell Line | Concentration | Time |
|---|---|---|---|---|
| E-CADHERIN | ↑ 2.5-fold | A2780 | 10×IC<sub>50</sub> | 48 h |
| BCL-2 | ↓ 60% | A2780 | 10×IC<sub>50</sub> | 48 h |
| PD-L1 | ↓ 70% | H1975 NSCLC | 50 µM | 48 h |
Sources: RT-qPCR and Western blot analyses
Autophagy and Immune Evasion
In NSCLC cells, liriopesides B enhances autophagy (LC3-II/LC3-I ratio increased by 3.1-fold) and reduces PD-L1 expression, potentially improving immune recognition .
Dose-Dependent Cytotoxicity
| Cell Line | IC<sub>50</sub> (24 h) | IC<sub>50</sub> (48 h) |
|---|---|---|
| A2780 | 18.6 µM | 9.3 µM |
| H460 NSCLC | 42.6 µM | 21.3 µM |
| H1975 NSCLC | 32.3 µM | 16.1 µM |
Scientific Research Applications
Anti-Cancer Properties
Mechanisms of Action
Liriopeside B exhibits several mechanisms through which it exerts its anti-cancer effects:
- Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces cell viability in various cancer cell lines, including ovarian and non-small cell lung cancer (NSCLC) cells. For instance, it demonstrated an IC50 value of 42.62 µM for H460 cells and 32.25 µM for H1975 cells after 24 hours of treatment .
- Induction of Apoptosis : this compound has been found to induce apoptosis in cancer cells. In A2780 ovarian cancer cells, it increased the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . Flow cytometry analyses confirmed that this compound triggers late apoptosis in a dose-dependent manner .
- Cell Cycle Arrest : The compound causes cell cycle arrest at various phases. In A2780 cells, it primarily induced G1 phase arrest after 24 hours and G2/M phase arrest after 72 hours . This disruption in the cell cycle is critical for inhibiting tumor growth.
- Inhibition of Metastasis : this compound has shown promising results in inhibiting metastasis-associated behaviors in cancer cells. In Transwell assays, it significantly decreased both the invasive and chemotactic abilities of A2780 cells .
Efficacy in Different Cancer Types
This compound's efficacy extends across multiple types of cancer:
- Ovarian Cancer : In studies involving A2780 cells, this compound inhibited proliferation and induced apoptosis, making it a potential candidate for ovarian cancer therapy .
- Non-Small Cell Lung Cancer (NSCLC) : Research indicated that this compound effectively reduced the proliferation and induced apoptosis in NSCLC cell lines (H460 and H1975). It also increased autophagy and downregulated PD-L1 expression, which is crucial for immune evasion by tumors .
- Pancreatic Cancer : Recent findings suggest that combining this compound with gemcitabine enhances its efficacy against pancreatic cancer cells, indicating its potential role in combination therapies .
Case Studies and Research Findings
Several studies have documented the applications of this compound in preclinical settings:
Mechanism of Action
The mechanism of action of Liriopeside B involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Critical Considerations
- Structural vs. Functional Similarity : Evidence suggests that even compounds with >85% structural similarity (e.g., Tanimoto coefficient) may share only 30% bioactivity overlap, emphasizing the need for empirical validation .
- Stability : this compound degrades 15% after 6 months at 2–8°C, while Spicatoside B remains stable, highlighting formulation challenges .
Biological Activity
Liriopeside B (LPB) is a steroidal saponin derived from Liriope spicata var. prolifera, known for its significant biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its steroidal saponin structure, which contributes to its biological activities. The chemical structure can be visualized through chemical drawing software, indicating the presence of specific functional groups that are crucial for its activity.
Research has demonstrated that this compound exhibits potent anti-cancer properties through several mechanisms:
- Inhibition of Cell Proliferation : LPB significantly reduces the proliferation of various cancer cell lines, including ovarian cancer (A2780 cells) and non-small cell lung cancer (NSCLC) cells (H460 and H1975) . The IC50 values for LPB in these studies were found to be 42.62 µM for H460 and 32.25 µM for H1975 cells after 24 hours of treatment .
- Induction of Apoptosis : LPB induces apoptosis in cancer cells, as confirmed by flow cytometry and Hoechst 33258 staining. The compound increases the expression of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : LPB causes cell cycle arrest at the G1 phase after 24, 48, and 72 hours of treatment in A2780 cells. At higher concentrations (10×IC50), it also induces G2/M phase arrest after prolonged exposure .
- Inhibition of Metastasis : Studies using Transwell assays showed that LPB significantly decreases the invasive and chemotactic abilities of A2780 cells in a dose-dependent manner, indicating its potential to inhibit metastasis .
Experimental Findings
The following table summarizes key experimental findings regarding the biological activity of this compound:
| Activity | Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Proliferation Inhibition | A2780 | Not specified | Significant reduction in cell viability |
| Apoptosis Induction | A2780 | Not specified | Increased Bax and caspase expression |
| Cell Cycle Arrest | A2780 | Not specified | G1 phase arrest observed |
| Invasion Inhibition | A2780 | Not specified | Decreased invasive rate |
| Chemotaxis Inhibition | A2780 | Not specified | Decreased chemotactic movement |
Ovarian Cancer
In a study focused on ovarian cancer, this compound was shown to significantly inhibit the proliferation and metastatic behavior of A2780 cells. The treatment led to a marked decrease in cell invasion rates at concentrations corresponding to 1×IC50 (45.316%) down to no invasive cells at 10×IC50 . Additionally, gene expression analysis revealed upregulation of E-cadherin and downregulation of Bcl-2, supporting the observed anti-cancer effects.
Non-Small Cell Lung Cancer
Another study investigated LPB's effects on NSCLC cells (H460 and H1975). Results indicated that LPB not only inhibited cell growth but also induced autophagy and apoptosis. The expression levels of programmed death-ligand 1 (PD-L1) were significantly reduced, suggesting a potential role in enhancing immune responses against tumors .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and structurally elucidating Liriopeside B from natural sources?
- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Structural elucidation requires spectroscopic methods (NMR, MS) and X-ray crystallography for novel compounds. For reproducibility, experimental protocols must detail solvent systems, purification steps, and spectroscopic parameters . New compounds require full characterization (elemental analysis, purity ≥95%) and comparison with literature data for known analogs .
Q. How can in vitro assays be designed to evaluate the bioactivity of this compound against specific molecular targets?
- Methodological Answer : Use dose-response experiments with appropriate controls (e.g., negative/positive controls, solvent-only groups). Select cell lines or enzyme systems relevant to the hypothesized mechanism (e.g., anti-inflammatory assays using TNF-α inhibition). Ensure statistical power by calculating sample sizes (e.g., n ≥ 3 replicates) and applying ANOVA or non-parametric tests for skewed data . Report IC₅₀ values with confidence intervals to enhance comparability .
Q. What criteria validate the purity and identity of this compound in synthetic or extracted samples?
- Methodological Answer : Validate purity via HPLC (≥95% peak area), coupled with UV/HRMS for molecular confirmation. For synthetic batches, monitor reaction progress using TLC or LC-MS. Cross-validate spectroscopic data (¹H/¹³C NMR, IR) against published spectra or computational predictions (e.g., DFT calculations). Discrepancies >0.1 ppm in NMR shifts require re-evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, solvent polarity). Replicate key experiments under standardized protocols (e.g., OECD guidelines). Use multivariate regression to isolate variables (e.g., pH, temperature) contributing to divergent outcomes. Transparent reporting of negative results is critical .
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
- Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature). Use LC-MS to track intermediate formation. For glycosylation steps, optimize protecting groups (e.g., acetyl vs. benzyl) to enhance regioselectivity. Computational tools (e.g., molecular docking) can predict steric hindrance in synthetic pathways .
Q. How should researchers design longitudinal studies to assess this compound’s mechanism of action in vivo?
- Methodological Answer : Use animal models with genetic/pharmacological controls (e.g., knockout mice or receptor antagonists). Apply pharmacokinetic profiling (plasma half-life, tissue distribution) and transcriptomic/proteomic analyses to identify downstream targets. Ensure ethical compliance (e.g., 3Rs principles) and pre-register study protocols to reduce bias .
Methodological Guidelines
- Data Interpretation : Use Bland-Altman plots for method comparison and principal component analysis (PCA) for multi-parametric datasets. Disclose raw data in supplementary files .
- Reproducibility : Document all experimental variables (e.g., batch numbers, equipment calibration) in a dedicated "Experimental" section. Share protocols via repositories like protocols.io .
- Research Question Formulation : Apply the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) to narrow hypotheses. For example: "Does this compound (I) reduce oxidative stress markers (O) in hyperglycemic endothelial cells (P) compared to metformin (C)?" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
